Anhydro-6-demethyltetracycline

Übersicht

Beschreibung

Anhydro-6-demethyltetracycline is a derivative of the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics known for their effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is characterized by the absence of a hydroxyl group at the sixth position and the presence of an anhydro group, which distinguishes it from other tetracyclines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anhydro-6-demethyltetracycline typically involves the chemical modification of tetracycline or its derivatives. One common method includes the dehydration of 6-demethyltetracycline under acidic conditions to form the anhydro compound . The reaction conditions often involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of Streptomyces bacteria, followed by chemical modification. The fermentation process produces 6-demethyltetracycline, which is then chemically dehydrated to form this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Anhydro-6-demethyltetracycline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the tetracycline nucleus.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with modified antibacterial properties and pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

ATC has been evaluated for its antibacterial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

- A study demonstrated that ATC derivatives with C4-NH2 and C4-OH substitutions exhibited superior antibacterial activity compared to traditional tetracyclines, suggesting that these modifications could be crucial in overcoming resistance .

- Another investigation highlighted the effectiveness of ATC against biofilms formed by resistant strains, indicating its potential for treating chronic infections where biofilm formation is a significant challenge .

Agricultural Applications

ATC is also being explored for its use in agriculture as a growth promoter and disease control agent.

Case Studies

- Field trials have shown that crops treated with ATC exhibit improved resistance to bacterial infections, leading to higher yields and reduced reliance on chemical pesticides .

Biotechnological Applications

The unique properties of ATC make it a candidate for various biotechnological applications.

Case Studies

- A recent study showcased the successful engineering of microbial strains to enhance the production of ATC through optimized fermentation processes, resulting in higher yields than traditional methods .

Summary Table: Applications of Anhydro-6-demethyltetracycline

| Application Area | Mechanism of Action | Key Findings/Case Studies |

|---|---|---|

| Antibacterial | Inhibits protein synthesis | Effective against MRSA and VRE; superior derivatives developed |

| Agriculture | Prevents bacterial diseases; promotes growth | Improved crop yields; reduced pesticide reliance |

| Biotechnology | Metabolic engineering; gene expression modulation | Enhanced production through engineered microbes |

Wirkmechanismus

Anhydro-6-demethyltetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis . The compound may also bind to the 50S ribosomal subunit, causing additional disruption to protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Tetracycline: The parent compound with a hydroxyl group at the sixth position.

6-demethyltetracycline: Lacks the hydroxyl group at the sixth position but does not have the anhydro group.

Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties

Uniqueness: Anhydro-6-demethyltetracycline is unique due to its anhydro group, which alters its chemical reactivity and potentially its antibacterial activity. This modification can lead to differences in how the compound interacts with bacterial ribosomes and its overall effectiveness against resistant bacterial strains .

Eigenschaften

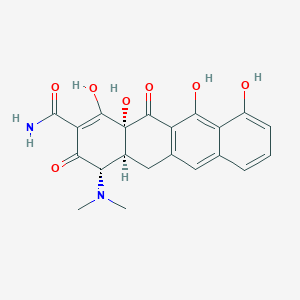

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMODNONNZFRNH-QYAMTVPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873774 | |

| Record name | Anhydro-6-demethyltetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4496-85-9 | |

| Record name | Anhydrotetracycline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anhydro-6-demethyltetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.